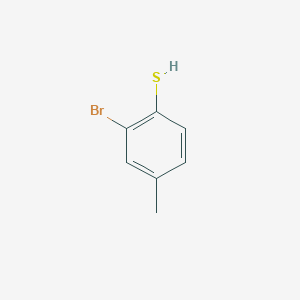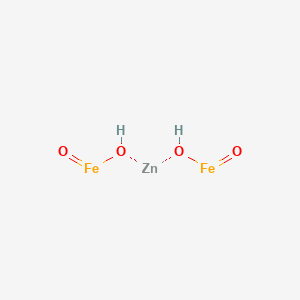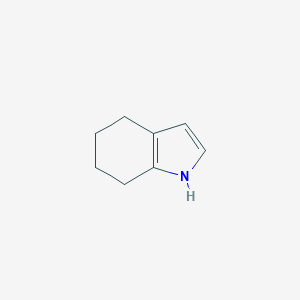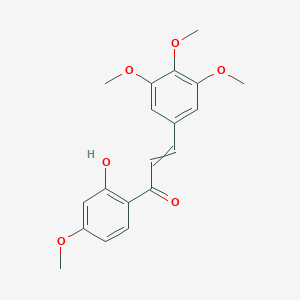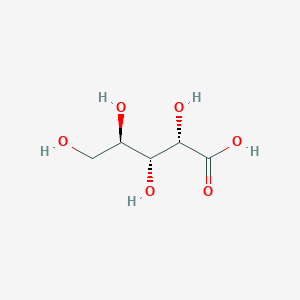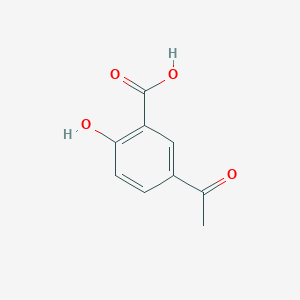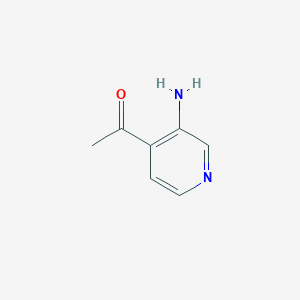
三乙基 4-膦酸代巴豆酸酯
描述
Triethyl 4-phosphonocrotonate is a chemical compound with the molecular formula C10H19O5P . It is used as a reactant for various chemical reactions, including the synthesis of iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase, orally bioavailable GPR40 agonist synthesis, preparation of mGlu4R agonists, and synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .
Molecular Structure Analysis
The molecular structure of Triethyl 4-phosphonocrotonate consists of 10 carbon atoms, 19 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom . The IUPAC Standard InChI isInChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ . Chemical Reactions Analysis
Triethyl 4-phosphonocrotonate is used as a reactant in several chemical reactions. It has been used in the synthesis of iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase, orally bioavailable GPR40 agonist synthesis, preparation of mGlu4R agonists, and synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .Physical And Chemical Properties Analysis
Triethyl 4-phosphonocrotonate has a density of 1.1±0.1 g/cm3, a boiling point of 352.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 60.6±0.3 cm3, and it has 5 H bond acceptors and 9 freely rotating bonds .科学研究应用
DNA Polymerization Research
Triethyl 4-phosphonocrotonate: is utilized as a reactant for iminodipropionic acid which acts as a leaving group in the DNA polymerization process facilitated by HIV-1 reverse transcriptase . This application is crucial for understanding the mechanisms of viral replication and for developing antiviral therapies.
Synthesis of GPR40 Agonists
This compound plays a significant role in the synthesis of orally bioavailable GPR40 agonists . GPR40 is a receptor involved in the regulation of insulin secretion, and agonists targeting this receptor are potential therapeutic agents for the treatment of type 2 diabetes.
mGlu4R Agonist Preparation
Researchers use Triethyl 4-phosphonocrotonate in the preparation of mGlu4R agonists . These agonists are investigated for their potential in treating neurological disorders such as Parkinson’s disease due to their modulatory effects on synaptic transmission.
Development of Fluoroketone Inhibitors
The compound is instrumental in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 . These inhibitors are explored for their anti-inflammatory properties and their role in neurodegenerative diseases.
C-C Bond Formation Reactions
In organic chemistry, Triethyl 4-phosphonocrotonate is a reagent for C-C bond formation reactions . These reactions are fundamental for constructing complex organic molecules, making this compound valuable for synthetic organic chemists.
安全和危害
作用机制
Target of Action
Triethyl 4-phosphonocrotonate primarily targets enzymes involved in DNA polymerization, such as HIV-1 reverse transcriptase. It is also used in the synthesis of GPR40 agonists and mGlu4R agonists, which are involved in glucose metabolism and neurotransmission, respectively .
Mode of Action
The compound interacts with its targets by acting as a reactant in various biochemical reactions. For instance, in the case of HIV-1 reverse transcriptase, it serves as a leaving group, facilitating the polymerization process. This interaction can inhibit the enzyme’s activity, thereby affecting viral replication .
Biochemical Pathways
Triethyl 4-phosphonocrotonate affects pathways related to DNA synthesis and repair, glucose metabolism, and neurotransmission. By inhibiting HIV-1 reverse transcriptase, it disrupts the viral replication cycle. In glucose metabolism, GPR40 agonists enhance insulin secretion, while mGlu4R agonists modulate neurotransmitter release, impacting neural signaling .
Pharmacokinetics
The pharmacokinetics of Triethyl 4-phosphonocrotonate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally bioavailable, meaning it can be effectively absorbed through the gastrointestinal tract. Its distribution within the body ensures it reaches the target sites, while its metabolism and excretion determine its duration of action and potential side effects .
Result of Action
At the molecular level, Triethyl 4-phosphonocrotonate’s action results in the inhibition of specific enzymes, leading to disrupted biochemical processes. For example, inhibiting HIV-1 reverse transcriptase prevents viral replication, while modulating GPR40 and mGlu4R receptors affects glucose metabolism and neurotransmission. These molecular changes translate to cellular effects such as reduced viral load and improved insulin secretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of Triethyl 4-phosphonocrotonate. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action, affecting overall therapeutic outcomes .
属性
IUPAC Name |
ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 4-phosphonocrotonate | |
CAS RN |
42516-28-9, 10236-14-3 | |
| Record name | NSC100748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How is triethyl 4-phosphonocrotonate utilized in the synthesis of alkaloid precursors?
A1: Triethyl 4-phosphonocrotonate plays a crucial role in constructing the vinyl epoxide precursors needed for synthesizing hydroxylated piperidine and pyrrolidine systems []. These systems serve as vital building blocks for several classes of alkaloids like pyrrolizidine, indolizidine, and quinolizidine. Specifically, triethyl 4-phosphonocrotonate is reacted with aldehydes derived from N-Cbz protected amino alcohols under Horner-Wadsworth-Emmons olefination conditions. This reaction, facilitated by lithium hydroxide and 4 Å molecular sieves in refluxing tetrahydrofuran, yields (E,E)-dienoate compounds []. These dienoates are subsequently transformed into the desired vinyl epoxides through a series of reactions, ultimately leading to the target alkaloid precursors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





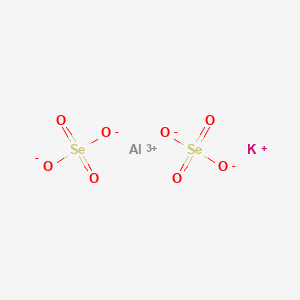
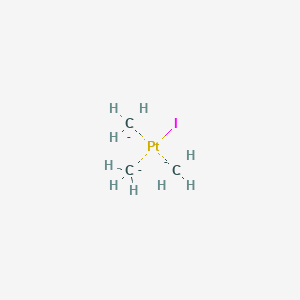

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
